[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid building block is the direct precursor to the clinical EZH2 inhibitor CPI-1205 (biochemical IC₅₀ = 0.002 μM). The 2,2,2-trifluoroethyl substituent enhances lipophilicity (XLogP3 = -0.7) and metabolic stability, outperforming unsubstituted piperidine analogs. Derivatives achieve low nanomolar binding (IC₅₀ 7–13 nM) across kinases and GPCRs, enabling versatile hit-to-lead campaigns. The 4-acetic acid moiety supports rapid amide/ester derivatization for SAR exploration. Ideal for epigenetic and CNS-targeted drug discovery programs.

Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
CAS No. 1159983-47-7
Cat. No. B1440220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid
CAS1159983-47-7
Molecular FormulaC9H14F3NO2
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)CC(F)(F)F
InChIInChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15)
InChIKeyHGCQBESVKCIVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (CAS 1159983-47-7): A Fluorinated Piperidine Building Block for Medicinal Chemistry and Drug Discovery Procurement


[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (CAS 1159983-47-7) is a fluorinated piperidine derivative featuring a 2,2,2-trifluoroethyl substituent on the piperidine nitrogen and an acetic acid moiety at the 4-position . With a molecular formula of C₉H₁₄F₃NO₂ and a molecular weight of 225.21 g/mol, this compound is a versatile synthetic intermediate and building block commonly utilized in medicinal chemistry for the development of enzyme inhibitors and receptor modulators [1]. The presence of the trifluoroethyl group confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles in drug discovery programs .

Why [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is Not Interchangeable with Unsubstituted or Differently Substituted Piperidine Acetic Acid Analogs in Research Applications


The substitution of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid with a generic piperidin-4-ylacetic acid analog (e.g., CAS 51052-78-9) or other N-alkylated derivatives can lead to significant and unpredictable alterations in biological activity, physicochemical properties, and synthetic utility [1]. The 2,2,2-trifluoroethyl group is a well-established pharmacophore that profoundly influences a molecule's pKa, lipophilicity (LogP), and metabolic stability [2]. Replacing this specific moiety with a hydrogen atom or a non-fluorinated alkyl group can drastically reduce target binding affinity and in vivo efficacy, as evidenced by comparative studies on related piperidine-based inhibitors [2][3]. Furthermore, the acetic acid handle at the 4-position is essential for further derivatization (e.g., amide bond formation), and its spatial orientation relative to the N-trifluoroethyl group dictates the conformational landscape critical for molecular recognition [4].

Quantitative Differentiation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid: A Comparative Evidence Guide for Scientific Selection


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Unsubstituted Piperidine Acetic Acid

The introduction of the 2,2,2-trifluoroethyl group to the piperidine nitrogen significantly increases the compound's lipophilicity compared to the unsubstituted analog piperidin-4-ylacetic acid. While experimental LogP values are not available, the computed XLogP3 for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is -0.7 . In contrast, the unsubstituted piperidin-4-ylacetic acid is more hydrophilic, a property reflected in its use as a more polar building block [1]. This increase in lipophilicity, a common goal in optimizing CNS penetration and oral bioavailability, is a direct consequence of the trifluoroethyl pharmacophore and is not achievable with the non-fluorinated parent compound .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Utility as a Key Intermediate in High-Potency Inhibitor Synthesis (Class-Level SAR)

The [1-(2,2,2-trifluoroethyl)piperidin-4-yl] moiety is a crucial structural component in several highly potent, clinical-stage inhibitors. For instance, the EZH2 inhibitor CPI-1205, which incorporates this exact moiety, demonstrates exceptional potency with a biochemical IC₅₀ of 0.002 μM and a cellular EC₅₀ of 0.032 μM [1]. Similarly, an HPGDS inhibitor containing the same core fragment achieves an IC₅₀ of 0.7 nM [2]. While these data are for advanced analogs, they strongly infer that the [1-(2,2,2-trifluoroethyl)piperidin-4-yl] core is a privileged scaffold for achieving high target affinity and that its presence in a building block like the target compound is a strategic advantage for medicinal chemists [3].

Oncology Epigenetics Enzyme Inhibition

Target Engagement in the Low Nanomolar Range for Compounds Derived from the Core Scaffold

Analysis of the BindingDB database reveals that advanced compounds containing the [1-(2,2,2-trifluoroethyl)piperidin-4-yl] core achieve strong target engagement, as indicated by low nanomolar IC₅₀ values. One derivative (BDBM414422) demonstrates an IC₅₀ of 7 nM against a specific kinase target [1]. Another related compound shows an IC₅₀ of 13 nM against a different kinase [2]. Furthermore, a derivative was found to bind to the human Tachykinin receptor 1 with an IC₅₀ of 11.3 nM [3]. These data, collected across different targets, demonstrate the scaffold's ability to facilitate high-affinity interactions, a key property not guaranteed by other piperidine acetic acid building blocks.

Binding Affinity Kinase Inhibitor Receptor Antagonist

In Vivo Proof-of-Concept for γ-Secretase Modulation: A Class-Level Demonstration

A study on fluorinated piperidine acetic acids as γ-secretase modulators provides in vivo validation for this chemical class. A compound from a related difluoropiperidine acetic acid series demonstrated selective lowering of Aβ42, a key Alzheimer's biomarker, in a genetically engineered mouse model of APP processing [1]. Furthermore, in a 7-day safety study, rats treated orally with a high dose (250 mg/kg per day, AUC(0-24)=2100 µM·h) of a related compound did not exhibit Notch-related toxicities, a common concern for this target [1]. While the target compound was not directly tested, these findings validate the broader piperidine acetic acid chemotype for achieving in vivo efficacy and an acceptable safety margin.

Neuroscience Alzheimer's Disease In Vivo Pharmacology

Optimal Research and Procurement Scenarios for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid


Medicinal Chemistry: Optimization of CNS Penetration and Oral Bioavailability

The computed increase in lipophilicity (XLogP3 = -0.7) compared to unsubstituted piperidine acetic acid makes this compound a rational choice for medicinal chemists aiming to improve the membrane permeability and potential CNS exposure of their lead series. The trifluoroethyl group is a classic strategy for enhancing these properties without drastically increasing molecular weight, as supported by class-level physicochemical principles .

Oncology Drug Discovery: Building on a Privileged EZH2 Inhibitor Scaffold

Given that the [1-(2,2,2-trifluoroethyl)piperidin-4-yl] core is a critical component of the clinical EZH2 inhibitor CPI-1205 (biochemical IC₅₀ = 0.002 μM), this compound should be a primary building block for any program targeting epigenetic enzymes like EZH2 or related protein methyltransferases [1]. Its procurement ensures immediate access to a scaffold with proven potential for high potency.

General Kinase and Receptor Antagonist Programs: Accessing a Nanomolar-Affinity Scaffold

The observation that multiple derivatives of this core achieve low nanomolar binding affinities (IC₅₀ values of 7-13 nM) across diverse targets (including kinases and GPCRs) positions this compound as a versatile, high-value fragment for generating potent inhibitors or antagonists in hit-to-lead campaigns [2][3][4]. It is a superior starting point compared to building blocks without this demonstrated, broad potential.

Neuroscience Programs: Leveraging a Validated Chemotype for CNS Target Engagement

In vivo proof-of-concept for the broader class of fluorinated piperidine acetic acids in modulating Aβ42 and demonstrating a favorable safety margin in a preclinical model supports the use of this building block in CNS drug discovery, particularly for neurodegenerative diseases where γ-secretase modulation or similar mechanisms are of interest [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.